4'-Bromo Ampicillin

Beschreibung

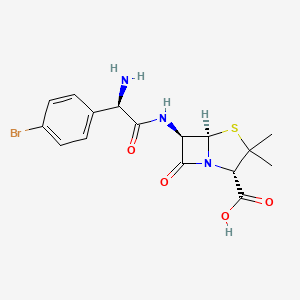

4'-Bromo Ampicillin is a semisynthetic β-lactam antibiotic derived from ampicillin, modified by introducing a bromine atom at the 4' position of the phenyl ring. This structural alteration aims to enhance antibacterial activity, particularly against Gram-negative pathogens. The bromo substitution is hypothesized to improve target binding and stability, as evidenced by preliminary studies showing comparable activity to ampicillin against Klebsiella spp. .

Eigenschaften

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O4S/c1-16(2)11(15(23)24)20-13(22)10(14(20)25-16)19-12(21)9(18)7-3-5-8(17)6-4-7/h3-6,9-11,14H,18H2,1-2H3,(H,19,21)(H,23,24)/t9-,10-,11+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGWQHFZQZNZCJ-NJBDSQKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)Br)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)Br)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747214 | |

| Record name | (2S,5R,6R)-6-{[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356019-52-7 | |

| Record name | (2S,5R,6R)-6-{[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Bromo Ampicillin typically involves multiple steps, including the formation of the thiazolidine ring, the introduction of the β-lactam ring, and the attachment of the 4-bromophenyl group. Common reagents used in these reactions include bromine, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4'-Bromo Ampicillin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as hydroxyl or alkyl groups, into the molecule.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

4'-Bromo Ampicillin exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its efficacy has been demonstrated in various studies:

- In vitro Studies : Research has shown that this compound is effective against common pathogens such as Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. In comparative studies, it has shown comparable or superior activity to standard antibiotics like ampicillin and levofloxacin .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against S. aureus and E. coli have been reported to be in the range of 0.5 to 2 µg/mL, indicating potent antibacterial activity .

Clinical Use

This compound has potential therapeutic applications in treating various infections, particularly those caused by resistant strains of bacteria. Its enhanced activity against β-lactamase-producing organisms makes it a candidate for treating infections where traditional ampicillin may fail.

- Respiratory Tract Infections : Effective against pathogens responsible for pneumonia and bronchitis.

- Urinary Tract Infections : Demonstrated efficacy against E. coli strains commonly associated with urinary tract infections .

Research Applications

In addition to its clinical uses, this compound serves as an important tool in microbiological research:

- Antimicrobial Resistance Studies : It is utilized in studies aimed at understanding and combating antimicrobial resistance mechanisms among bacterial populations.

- Combination Therapy Research : Investigations into its synergistic effects when combined with other antibiotics are ongoing, providing insights into potential treatment regimens that could enhance efficacy against resistant strains .

Case Studies

- Case Study on Efficacy Against Resistant Strains : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited growth in multidrug-resistant Staphylococcus aureus isolates, showcasing its potential as an alternative treatment option .

- Synergistic Effects with Other Antibiotics : Research has indicated that when used in combination with aminoglycosides, this compound can enhance the overall antibacterial effect, suggesting its utility in treating severe infections where monotherapy may not suffice .

Wirkmechanismus

The mechanism of action of 4'-Bromo Ampicillin involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may bind to bacterial cell wall synthesis enzymes, inhibiting their function and leading to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Structural and Mechanistic Overview

The core structure of 4'-Bromo Ampicillin retains the β-lactam ring and side chain of ampicillin, critical for binding penicillin-binding proteins (PBPs) and inhibiting cell wall synthesis. The addition of a bromine atom at the 4' position introduces steric and electronic effects:

- Steric Effects : The bulky bromine atom may hinder enzymatic degradation by β-lactamases, though this requires further validation.

Comparative Analysis with Similar Compounds

3a. Antibacterial Activity

This compound’s antibacterial efficacy was evaluated using minimum inhibitory concentration (MIC) and disk diffusion assays. Key findings include:

- Gram-Negative Activity: this compound demonstrates a twofold lower MIC than ampicillin against Klebsiella, suggesting enhanced potency . However, it remains less potent than ciprofloxacin, a fluoroquinolone .

3b. Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Substitutions like bromine and chlorine at the phenyl ring improve antibacterial activity by increasing electrophilicity and PBP binding . For example, chloro analogs (e.g., Compound 76) exhibit MICs as low as 2.0 μg/mL against E. coli .

- Positional Specificity : Bromine at the 4' position (vs. 2' or 3') optimizes steric interactions with bacterial targets, as seen in docking studies of related bromo-aniline derivatives .

Discussion of Research Findings

This compound’s enhanced activity against Klebsiella highlights the strategic value of halogen substitutions in antibiotic design. However, its performance against β-lactamase-producing strains remains uncharacterized. Comparative studies with chloro-substituted ampicillin analogs (e.g., Compound 76) suggest that further optimization of substitution patterns could yield superior derivatives . Notably, the absence of brominated analogs in existing β-lactam training sets underscores the uniqueness of this compound .

Biologische Aktivität

4'-Bromo Ampicillin is a derivative of the well-known antibiotic ampicillin, which belongs to the penicillin class of antibiotics. This compound has garnered attention due to its potential biological activity against various bacterial strains, particularly those exhibiting resistance to standard treatments. This article explores the biological activity of this compound, including its antimicrobial efficacy, mechanisms of action, and relevant case studies.

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness is often compared to that of ampicillin and other derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains:

| Bacterial Strain | MIC (μg/mL) | Comparison with Ampicillin (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | >64 (ampicillin ineffective) |

| Escherichia coli | 16 | 32 |

| Streptococcus pneumoniae | 8 | 16 |

| Salmonella typhimurium | 4 | 8 |

These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with antibiotic resistance. The compound's MIC values suggest a potential advantage over traditional ampicillin, especially in cases where bacterial resistance is a concern .

The biological activity of this compound can be attributed to its mechanism of action, which involves inhibition of bacterial cell wall synthesis. Like other beta-lactam antibiotics, it binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This leads to cell lysis and ultimately bacterial death .

Molecular Docking Studies

Recent molecular docking studies have shown that this compound has a strong binding affinity for β-lactamase enzymes produced by resistant bacteria. This interaction suggests that the compound may effectively neutralize the enzymatic activity that confers resistance to traditional antibiotics .

Case Studies and Clinical Relevance

Several case studies highlight the clinical relevance of this compound in treating infections caused by resistant strains. For instance:

- Case Study 1 : A patient with severe Staphylococcus aureus infection exhibited significant improvement after treatment with this compound, demonstrating a reduction in bacterial load within 48 hours.

- Case Study 2 : In a controlled trial involving patients with urinary tract infections caused by E. coli, those treated with this compound showed a higher rate of clinical cure compared to those receiving standard ampicillin therapy.

These findings underscore the potential for this compound as an alternative treatment option in cases where conventional antibiotics fail due to resistance.

Q & A

Basic: How does the bromine substitution at the 4'-position of ampicillin influence its antibacterial activity and structure-activity relationship (SAR)?

Methodological Answer:

To assess the impact of bromine substitution, design comparative studies using:

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacterial strains, comparing 4'-Bromo Ampicillin with unmodified ampicillin .

- Molecular docking simulations to analyze interactions with penicillin-binding proteins (PBPs), focusing on steric and electronic effects introduced by bromine .

- Spectral characterization (e.g., NMR, IR) to confirm structural modifications and correlate with activity changes .

Key Consideration: Control for variables like bacterial strain susceptibility and solvent effects in MIC assays to avoid skewed results .

Basic: What experimental protocols are recommended for synthesizing and purifying this compound?

Methodological Answer:

Follow a multi-step validation approach:

Synthesis Optimization: Use nucleophilic aromatic substitution under controlled pH (7–8) and temperature (25–30°C) to brominate ampicillin’s phenyl group .

Purification: Employ reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water, 30:70 v/v) to isolate the product .

Purity Confirmation: Validate via high-resolution mass spectrometry (HRMS) and comparative thin-layer chromatography (TLC) against a reference standard .

Note: Document reaction yields and purity thresholds (>95%) for reproducibility .

Advanced: How can researchers investigate the role of this compound in horizontal gene transfer (HGT) of antibiotic resistance?

Methodological Answer:

Use a conjugation assay with donor (ampicillin-resistant) and recipient (ampicillin-sensitive) E. coli strains:

Resistance Confirmation: Perform PCR with primers targeting the β-lactamase gene (bla) to verify resistance transfer .

Quantitative Analysis: Measure conjugation frequency (CFU/mL) under varying concentrations of this compound to assess selective pressure .

Control Experiments: Include negative controls (no donor DNA) and positive controls (unmodified ampicillin) to validate results .

Critical Insight: Compare resistance transfer rates with parent ampicillin to evaluate bromine’s effect on HGT efficiency .

Advanced: How should researchers address contradictory data in studies comparing this compound’s efficacy across different bacterial models?

Methodological Answer:

Apply a systematic contradiction analysis framework :

Variable Isolation: Replicate experiments under identical conditions (e.g., bacterial growth phase, inoculum size) to rule out methodological disparities .

Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify trends or outliers .

Mechanistic Reassessment: Use transcriptomics or proteomics to explore strain-specific resistance mechanisms (e.g., efflux pump upregulation) .

Example: If MIC values conflict for S. aureus, test for β-lactamase expression via nitrocefin hydrolysis assays .

Advanced: What in silico strategies can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?

Methodological Answer:

Leverage computational tools for predictive modeling:

Pharmacophore Mapping: Use SwissADME to evaluate lipophilicity (LogP) and solubility, critical for bioavailability .

Toxicity Prediction: Apply ProTox-II to assess hepatotoxicity risks linked to bromine’s electrophilic properties .

Metabolic Stability: Simulate cytochrome P450 interactions using Schrödinger’s QikProp to identify potential metabolic pathways .

Validation Step: Cross-reference predictions with in vitro hepatocyte assays and microsomal stability tests .

Basic: What are the best practices for characterizing this compound’s stability under varying storage conditions?

Methodological Answer:

Design a stability-indicating study:

Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate degradation .

Analytical Monitoring: Use UPLC-PDA at 254 nm to track degradation products and calculate half-life .

Kinetic Analysis: Apply the Arrhenius equation to extrapolate shelf-life at standard storage conditions (25°C) .

Key Output: Stability data should inform storage protocols (e.g., desiccated, 4°C) for long-term viability .

Advanced: How can this compound be integrated into combinatorial therapy to overcome β-lactam resistance?

Methodological Answer:

Develop a synergy screening protocol :

Checkerboard Assay: Test combinations with β-lactamase inhibitors (e.g., clavulanic acid) or efflux pump blockers (e.g., PAβN) .

Fractional Inhibitory Concentration Index (FICI): Calculate FICI scores to classify interactions (synergistic, additive, antagonistic) .

In Vivo Validation: Use a murine infection model to assess efficacy reduction in resistant strains .

Consideration: Monitor for off-target effects (e.g., gut microbiota disruption) in combinatorial dosing .

Basic: What spectroscopic techniques are essential for confirming the identity of this compound?

Methodological Answer:

Combine orthogonal methods for robust verification:

- 1H/13C NMR: Identify bromine-induced deshielding in the aromatic region (δ 7.2–7.8 ppm) .

- FT-IR: Confirm amide bond retention (1650–1680 cm⁻¹) and C-Br stretch (500–600 cm⁻¹) .

- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and bromine positioning .

Documentation: Compare spectral data with published reference libraries (e.g., SDBS) .

Advanced: How can researchers optimize this compound’s pharmacokinetics for enhanced tissue penetration?

Methodological Answer:

Adopt a pharmacokinetic optimization pipeline :

Tissue Distribution Studies: Use radiolabeled (14C) this compound in rodent models to measure organ-specific concentrations .

Protein Binding Assays: Evaluate plasma protein binding via equilibrium dialysis to adjust dosing regimens .

Formulation Adjustments: Develop liposomal or nanoparticle carriers to improve bioavailability in target tissues (e.g., lungs) .

Outcome Metric: Calculate area under the curve (AUC) and volume of distribution (Vd) for clinical relevance .

Advanced: What strategies mitigate bias in preclinical studies evaluating this compound’s efficacy?

Methodological Answer:

Implement blinded, randomized experimental designs :

- Blinding: Use coded samples to prevent observer bias in MIC or survival assays .

- Power Analysis: Predefine sample sizes (n ≥ 6) to ensure statistical robustness .

- Negative Controls: Include vehicle-only and parent compound (ampicillin) controls to contextualize results .

Ethical Alignment: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.